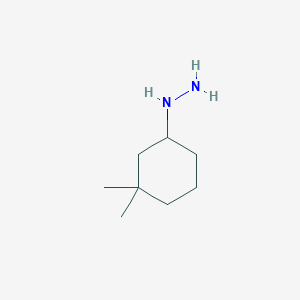
(3,3-Dimethylcyclohexyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3,3-dimethylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)hydrazine typically involves the reaction of 3,3-dimethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcyclohexyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or azo derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(3,3-Dimethylcyclohexyl)hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcyclohexyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylhydrazine: Similar structure but lacks the dimethyl substitution.
Phenylhydrazine: Contains a phenyl group instead of the cyclohexyl group.
Methylhydrazine: Contains a methyl group instead of the cyclohexyl group.
Uniqueness
(3,3-Dimethylcyclohexyl)hydrazine is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(3,3-dimethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-8(2)5-3-4-7(6-8)10-9/h7,10H,3-6,9H2,1-2H3 |
Clé InChI |
WXBRQDSSBOXNOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


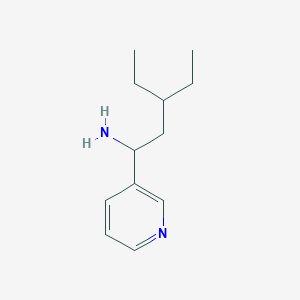
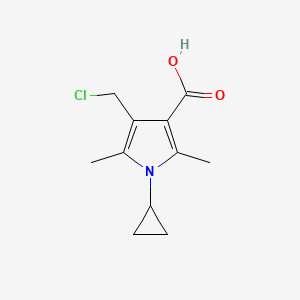

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13233800.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13233801.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]aniline](/img/structure/B13233803.png)
![3-{[Benzyl(methyl)amino]methyl}benzoic acid](/img/structure/B13233817.png)
![1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene](/img/structure/B13233818.png)
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13233826.png)
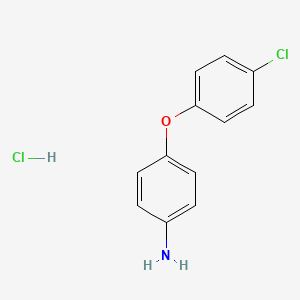
![4-Methyl-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13233839.png)
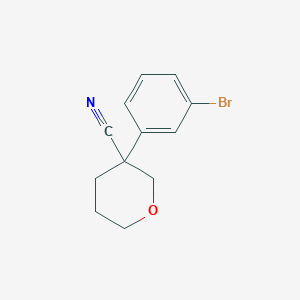
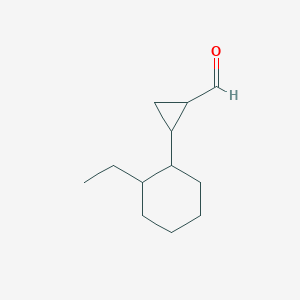
![6-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B13233865.png)
